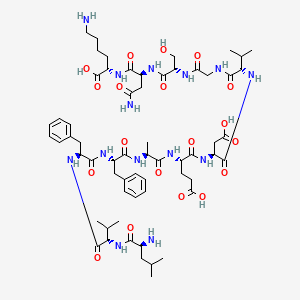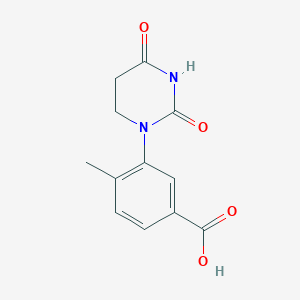
3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid is an organic compound that belongs to the family of benzoic acid derivatives. This compound features a unique diazepanone ring fused to a benzoic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid typically involves a multi-step reaction process. One common method is a four-component reaction that proceeds under reflux conditions in ethanol. The reaction involves the following components:
- 2-aminobenzamide
- Dimethyl malonate
- p-anisidine
- p-nitrobenzaldehyde
The reaction is carried out under reflux conditions in ethanol, yielding the desired product with a yield of around 50%.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up for industrial applications by optimizing reaction conditions and using appropriate catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,4-Dioxo-1,3-diazinan-1-yl)acetic acid: Another compound with a similar diazepanone ring structure.
4-(2,4-Dioxo-1,3-diazinan-1-yl)-3-methoxybenzoic acid: A related compound with a methoxy group instead of a methyl group.
Uniqueness
3-(2,4-Dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid is unique due to its specific substitution pattern and the presence of a methyl group on the benzoic acid moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H12N2O4 |
|---|---|
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoic acid |
InChI |
InChI=1S/C12H12N2O4/c1-7-2-3-8(11(16)17)6-9(7)14-5-4-10(15)13-12(14)18/h2-3,6H,4-5H2,1H3,(H,16,17)(H,13,15,18) |
Clé InChI |
NXRZIUASGSMTJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)O)N2CCC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dithiolan-4-yl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12376612.png)
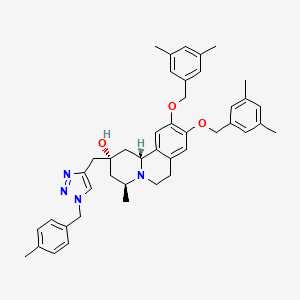
![tripotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B12376619.png)
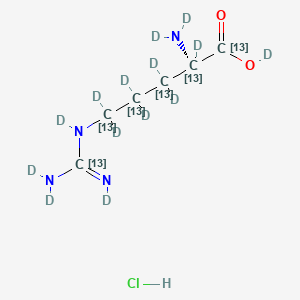
![[(1S,3S,7S,8S,8aR)-3-(hydroxymethyl)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B12376629.png)
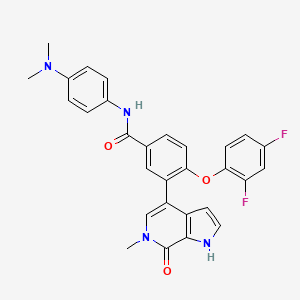
![3-[(3S,5R,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12376643.png)
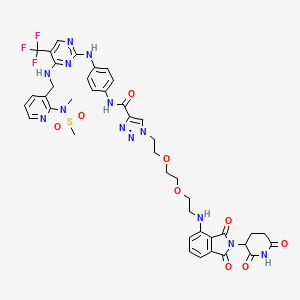
![(1R,4Z,9S)-8-(dideuterio(113C)methylidene)-4,11,11-trimethylbicyclo[7.2.0]undec-4-ene](/img/structure/B12376657.png)
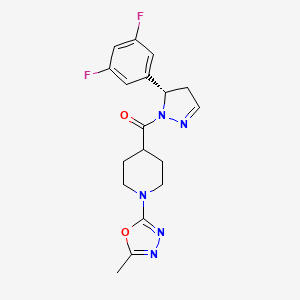
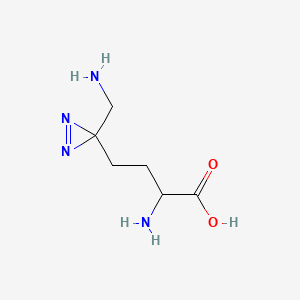
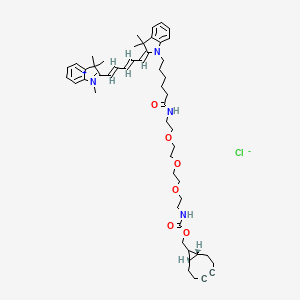
![5-[(Diethylamino)methyl]-N-hydroxy-2-[[(4-methoxyphenoxy)sulfinyl](phenylmethyl)amino]-3-methylbenzamide](/img/structure/B12376691.png)
